6-methoxy-1H-indol-4-amine
Overview
Description
6-methoxy-1H-indol-4-amine is an organic compound with the chemical formula C10H11N2O . It’s an indole derivative with methoxy and amino substituents . It appears as a colorless crystalline solid .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular weight of 6-methoxy-1H-indol-4-amine is 162.19 . The InChI key for this compound is QJRWYBIKLXNYLF-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
6-methoxy-1H-indol-4-amine is a colorless crystalline solid . It’s an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications
- Field : Medical and Pharmaceutical Research
- Application : Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells .
- Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, indole derivatives in general have shown promise in the treatment of various types of cancer .
- Field : Virology
- Application : Some indole derivatives have been reported as antiviral agents .
- Methods : These compounds are typically tested in vitro against a range of RNA and DNA viruses .
- Results : Specific indole derivatives have shown inhibitory activity against influenza A .
- Field : Pharmacology
- Application : Certain indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities .
- Methods : These compounds are typically tested in animal models for their ability to reduce inflammation and pain .
- Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, some indole derivatives have shown promise in these areas .
Cancer Treatment
Antiviral Activity
Anti-inflammatory and Analgesic Activities
- Field : Microbiology
- Application : Indole derivatives have been reported to possess antimicrobial properties .
- Methods : These compounds are typically tested in vitro against a range of bacteria and fungi .
- Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, some indole derivatives have shown inhibitory activity against various microbes .
- Field : Endocrinology
- Application : Certain indole derivatives have been evaluated for their antidiabetic activities .
- Methods : These compounds are typically tested in animal models for their ability to regulate blood glucose levels .
- Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, some indole derivatives have shown promise in the treatment of diabetes .
Antimicrobial Activity
Antidiabetic Activity
Biochemical Research and Organic Synthesis
- Field : Biochemistry
- Application : Indole derivatives have been reported to possess antioxidant properties .
- Methods : These compounds are typically tested in vitro for their ability to neutralize free radicals .
- Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, some indole derivatives have shown antioxidant activity .
- Field : Parasitology
- Application : Certain indole derivatives have been evaluated for their antimalarial activities .
- Methods : These compounds are typically tested in vitro against Plasmodium species .
- Results : While specific results for “6-methoxy-1H-indol-4-amine” are not available, some indole derivatives have shown promise in the treatment of malaria .
Antioxidant Activity
Antimalarial Activity
Biochemical Research and Organic Synthesis
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .
properties
IUPAC Name |
6-methoxy-1H-indol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBKRSMCOBAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CNC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593552 | |
Record name | 6-Methoxy-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1H-indol-4-amine | |
CAS RN |
282547-67-5 | |
Record name | 6-Methoxy-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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